Fmoc-D-Arg(Mts)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUQIZIPLJEHW-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance and Application of Modified Amino Acids
Modified amino acids are foundational to modern peptide science, offering a route to custom-design peptides with enhanced characteristics. abyntek.com These alterations to the natural amino acid structure can improve a peptide's stability, solubility, biological activity, and specificity for its target. abyntek.com Modifications can range from post-translational modifications that occur naturally, such as phosphorylation and glycosylation, to the incorporation of non-natural amino acids with altered side chains or functional groups. abyntek.com
These synthetic derivatives are instrumental in various fields, including drug development and biochemical research. amerigoscientific.com By introducing specific chemical functionalities, researchers can design peptides with improved therapeutic properties or create molecular probes to study biological processes. abyntek.comamerigoscientific.com The ability to create peptides with precisely controlled sequences and modifications is largely thanks to techniques like solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing chain on a solid support. amerigoscientific.com
The Role of D Amino Acids in Peptidomimetics
While proteins in most living organisms are composed of L-amino acids, the incorporation of their mirror images, D-amino acids, into synthetic peptides has become a powerful strategy in peptidomimetic design. ptfarm.plresearchgate.net Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties. abyntek.com
A Specialized Building Block for Solid Phase Peptide Synthesis
Fmoc-D-Arg(Mts)-OH serves as a critical building block in the Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) strategy of SPPS, which is the predominant method for chemical peptide synthesis. mdpi.comsemanticscholar.org In this methodology, the Fmoc group provides temporary protection for the α-amino group of the amino acid, while more permanent, acid-labile protecting groups are used for the reactive side chains. peptide.com
The guanidino group in the side chain of arginine is strongly basic and highly reactive, necessitating robust protection during peptide synthesis to prevent unwanted side reactions. mdpi.comnih.gov The mesitylene-2-sulfonyl (Mts) group in this compound serves this purpose. It is an acidolytically removable protecting group, meaning it is stable during the basic conditions used for Fmoc group removal but can be cleaved off during the final acid treatment step that liberates the completed peptide from the solid support. rsc.org
The use of this compound allows for the precise incorporation of a D-arginine residue at a specific position within a peptide sequence, enabling the synthesis of peptidomimetics with tailored properties.
The Evolution of Arginine Protection in Peptide Synthesis
Nα-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Chemistry
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, primarily utilized for the temporary protection of the α-amino group of amino acids. altabioscience.comwikipedia.org Developed by Carpino and Han in 1970, the Fmoc group has gained widespread adoption due to the milder conditions required for its removal compared to the previously prevalent tert-butyloxycarbonyl (Boc) group. altabioscience.com
Orthogonality and Base-Labile Deprotection Mechanisms in SPPS
A key advantage of the Fmoc protecting group lies in the principle of orthogonality. In the context of SPPS, an orthogonal protection scheme allows for the selective removal of one type of protecting group without affecting others. altabioscience.comiris-biotech.de The Fmoc/tBu (tert-butyl) strategy exemplifies this, where the Nα-Fmoc group is base-labile, while the side-chain protecting groups (like tBu) are acid-labile. iris-biotech.depeptide.com This orthogonality is crucial for synthesizing complex peptides and for on-resin modifications like cyclization. peptide.com
The deprotection of the Fmoc group is achieved through a base-catalyzed β-elimination reaction. altabioscience.comchempep.com A common reagent for this is a solution of 20% piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). altabioscience.com The mechanism involves the abstraction of the acidic proton on the fluorenyl ring system by the base. peptide.com This leads to β-elimination, releasing the free amine, carbon dioxide, and dibenzofulvene. altabioscience.compeptide.com Dibenzofulvene is a reactive electrophile that can undergo undesirable reactions with the newly deprotected amine. peptide.com Therefore, a secondary amine like piperidine is used in excess to act as a scavenger, forming a stable adduct with dibenzofulvene that is subsequently washed away. altabioscience.compeptide.com The strong UV absorbance of the Fmoc group and its cleavage byproducts allows for real-time monitoring of the deprotection and coupling steps. altabioscience.com
Nω-Mesitylene-2-sulfonyl (Mts) Protecting Group for Arginine Side Chain
The guanidinium (B1211019) group of arginine is highly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent unwanted side reactions. thieme-connect.demdpi.com The Mesitylene-2-sulfonyl (Mts) group is an acidolytically removable protecting group developed for this purpose. rsc.org
Strategic Role of Mts in Suppressing Guanidino Group Reactivity
The primary role of the Mts group, like other sulfonyl-based protecting groups, is to reduce the nucleophilicity of the guanidino side chain of arginine. thieme-connect.de This is achieved through the electron-withdrawing nature of the sulfonyl group, which helps to prevent side reactions such as acylation of the guanidino group and δ-lactam formation. thieme-connect.demdpi.com The bulky nature of the Mts group also provides steric hindrance, further shielding the guanidino function from unwanted reactions.
The Mts group is cleaved under strong acidic conditions, such as with methanesulfonic acid, trifluoromethanesulfonic acid (TFMSA), or hydrogen fluoride (B91410) (HF). rsc.orgug.edu.pl In the context of a Boc/Bn (benzyl) solid-phase strategy, the Mts group is considered more acid-labile than the tosyl (Tos) group. ug.edu.pl
Comparative Analysis of Mts with Alternative Arginine Side-Chain Protecting Groups
The Pbf group is currently one of the most widely used protecting groups for the arginine side chain in Fmoc-based SPPS. nih.govchempep.com It is known for its high acid lability, being more readily cleaved than the Pmc group. nih.govpeptide.com The five-membered ring in the Pbf structure contributes to its increased lability compared to the six-membered ring of Pmc. mdpi.comnih.gov Despite its widespread use, Pbf can be too stable for removal with trifluoroacetic acid (TFA) alone, often requiring extended reaction times or stronger acids, which can be detrimental to sensitive peptides. ub.edu
The Mtr group is another acid-labile protecting group for the arginine side chain. nih.gov It is generally considered less acid-labile than both Pmc and Pbf. peptide.com Complete removal of the Mtr group can be sluggish, sometimes requiring prolonged treatment with TFA, which can lead to side reactions, particularly with tryptophan-containing peptides. For this reason, the use of Pbf and Pmc has largely superseded Mtr in many applications. peptide.com
Table 1: Comparison of Arginine Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Key Features | Relative Acid Lability |
|---|---|---|---|
| Mesitylene-2-sulfonyl | Mts | More labile than Tos; requires strong acid for cleavage. rsc.orgug.edu.pl | Moderate |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Highly acid-labile; widely used in Fmoc-SPPS. nih.govpeptide.com | High |
| 4-Methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Less labile than Pbf and Pmc; removal can be slow. peptide.com | Low |
Tosyl (Tos) and Nitro (NO₂) Groups
While the primary focus is on the Mesityl-2-sulfonyl (Mts) protecting group, an understanding of related historical and alternative protecting groups such as Tosyl (Tos) and Nitro (NO₂) provides essential context for its use. Both Tos and NO₂ have their origins in the tert-butoxycarbonyl (Boc) strategy of peptide synthesis. nih.gov
The Tosyl (Tos) group, or p-toluenesulfonyl, is a well-established protecting group for the guanidino function of arginine. nih.gov It is known for its high stability under the acidic conditions used for Nα-Boc deprotection. However, its removal requires very strong acids, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). nih.gov This harsh cleavage condition limits its compatibility with the milder Fmoc/tBu strategy, where acid-labile side-chain protecting groups are cleaved with trifluoroacetic acid (TFA). peptide.com During HF cleavage, the released tosyl group can lead to side reactions, such as the modification of tryptophan residues, a complication that can be mitigated by the addition of scavengers like thioanisole (B89551). peptide.com
The Nitro (NO₂) group is another protecting group for arginine traditionally used in Boc chemistry. peptide.com A key advantage of the NO₂ group is its ability to prevent the formation of δ-lactam, a significant side reaction during the activation and coupling of arginine. nih.gov It is stable to a range of acidic conditions, including TFA, making it useful for synthesizing protected peptide fragments. peptide.com Unlike sulfonyl-based groups, the NO₂ group is typically removed under reductive conditions, for example, using stannous chloride (SnCl₂) or through catalytic hydrogeolysis. nih.govpeptide.com This offers a distinct orthogonal deprotection pathway. However, the NO₂ group is susceptible to causing side reactions during standard HF cleavage, potentially leading to the formation of ornithine residues. peptide.com
Selective Removal Conditions and Compatibility with Overall Peptide Synthesis Strategies
The compatibility of a side-chain protecting group within a synthetic strategy is defined by its selective removal conditions, which must not affect the temporary Nα-protecting group (Fmoc), other permanent side-chain protecting groups, or the peptide-resin linkage until the final cleavage step. This concept is known as orthogonality. peptide.combiosynth.com
The Mesityl-2-sulfonyl (Mts) group, like the Tos group, is a sulfonyl-based protecting group requiring strong acidolysis for removal, such as with TFMSA or HF. nih.govresearchgate.net It is more acid-labile than Tos but significantly more stable than other common sulfonyl-based groups like Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). uwec.edupeptide.com The relative order of acid lability is generally considered to be: Pbf > Pmc > Mtr > Mts > Tos. peptide.com Due to the requirement for strong acids for its cleavage, the Mts group is generally not compatible with the standard Fmoc-SPPS strategy, which relies on final cleavage with milder TFA cocktails that leave the Mts group intact.
The Tosyl (Tos) group's removal exclusively by very strong acids like HF renders it incompatible with standard Fmoc/tBu protocols for the same reasons as the Mts group.
In contrast, the Nitro (NO₂) group offers a unique orthogonal deprotection scheme that is compatible with Fmoc-SPPS. Because the Fmoc group is base-labile and the NO₂ group is removed by reduction, they are mutually orthogonal. Recent studies have revisited the use of the NO₂ group in Fmoc-SPPS, demonstrating its effective on-resin removal using SnCl₂ in a mild acidic environment with 2-MeTHF as a solvent at elevated temperatures (e.g., 55 °C). nih.gov This allows for the deprotection of the arginine side chain while the peptide remains anchored to the resin and other acid-labile protecting groups are preserved, enabling strategies like on-resin cyclization.
The following table summarizes the removal conditions and compatibility of these protecting groups within the Fmoc-SPPS framework.
| Protecting Group | Abbreviation | Typical Removal Conditions | Compatibility with Fmoc-SPPS |
| Mesityl-2-sulfonyl | Mts | Strong acids (TFMSA, HF) researchgate.net | Generally incompatible with standard TFA cleavage |
| p-Toluenesulfonyl | Tos | Strong acids (HF) peptide.com | Incompatible with standard TFA cleavage |
| Nitro | NO₂ | Reductive cleavage (e.g., SnCl₂, H₂/cat.) nih.govpeptide.com | Orthogonal and compatible |
Methodologies for Stereoselective Incorporation of this compound into Peptide Chains
The incorporation of any amino acid into a growing peptide chain must proceed without loss of stereochemical integrity. This is particularly critical when synthesizing peptides with specific D-amino acid configurations, as racemization can lead to diastereomeric impurities that are difficult to separate and can have significant impacts on biological activity. nih.govresearchgate.net Arginine itself is a residue known to be susceptible to racemization during coupling reactions. nih.gov
Advanced Coupling Reagents and Activation Strategies in Fmoc-SPPS
The choice of coupling reagent and activation strategy is crucial for minimizing racemization and ensuring efficient peptide bond formation, especially for sterically hindered residues like protected arginine. chempep.com Standard carbodiimide (B86325) activators like N,N'-diisopropylcarbodiimide (DIC) are often used in conjunction with additives that function as activated esters and racemization suppressants.
Uronium/Aminium-based reagents are widely employed for their high efficiency.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its 7-aza derivative HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. Studies on the synthesis of cetrorelix, a peptide containing arginine, showed that racemization of L-arginine could be minimized to below 0.5% by using HATU in combination with an additive like HOBt (Hydroxybenzotriazole) or HOAt (7-Aza-1-hydroxybenzotriazole) and a non-nucleophilic base such as TMP (2,4,6-trimethylpyridine). nih.gov
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another common phosphonium-based reagent used to promote efficient coupling. nih.gov
Other specialized reagents have also been developed to address the challenge of racemization.
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has been shown to be exceptionally effective at suppressing racemization during the coupling of Nα-acylated amino acids, which are particularly prone to loss of stereochemical integrity. luxembourg-bio.com
The general mechanism to suppress racemization involves the rapid formation of an activated intermediate (e.g., an HOBt or HOAt ester) that is less prone to forming an oxazolone, the key intermediate in the racemization pathway.
| Coupling Reagent/System | Type | Key Advantages for Arginine Incorporation |
| HATU/HOAt/Base | Aminium Salt | High coupling efficiency, effective racemization suppression for arginine. nih.gov |
| HBTU/HOBt/Base | Uronium Salt | Widely used, efficient coupling. nih.gov |
| PyBOP/Base | Phosphonium Salt | Effective for difficult couplings. nih.gov |
| DEPBT | Phosphonium Salt | Excellent for minimizing racemization, particularly in challenging cases. luxembourg-bio.com |
Optimization of Reaction Conditions for Efficient D-Arginine Incorporation
Beyond the choice of coupling reagent, other reaction parameters must be optimized to ensure the efficient and stereochemically pure incorporation of this compound.
Temperature: While room temperature is standard, moderate heating can be used to drive difficult couplings to completion. For instance, couplings have been performed at 35 °C or 45 °C to improve yields. nih.govmdpi.com However, elevated temperatures can also increase the risk of side reactions, including racemization and δ-lactam formation, requiring a careful balance. rsc.org
Reaction Time and Double Coupling: Arginine coupling can be sluggish due to the steric bulk of the side-chain protecting group. Monitoring the reaction progress (e.g., via a Kaiser test) is essential. mdpi.com If the coupling is incomplete, a second, or "double," coupling step with a fresh portion of activated amino acid can be performed to ensure the reaction goes to completion. rsc.org
Concentration and Equivalents: Using a higher concentration and an excess of the activated amino acid (typically 1.5 to 5 equivalents relative to the resin loading) can help drive the reaction forward. nih.govnih.gov However, for expensive derivatives like this compound, minimizing the excess used is often a priority, especially in large-scale synthesis, which makes efficient activation and optimal conditions even more critical. mdpi.comrsc.org
Solvent Systems in Solid-Phase Peptide Synthesis: Impact on Arginine Coupling
The solvent system used in SPPS plays a multifaceted role, influencing resin swelling, reagent solubility, and the kinetics of both coupling and deprotection steps. rsc.org The most common solvents are polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). google.com
Solvent Polarity and Side Reactions: The polarity of the solvent can directly impact the prevalence of side reactions. For arginine, intramolecular δ-lactam formation is a competing reaction during coupling that reduces the amount of available activated amino acid. rsc.org Research has shown that using less polar, non-polar, or binary solvent mixtures can suppress this side reaction. For example, mixtures of DMSO with 2-Me-THF or N-butylpyrrolidone (NBP) with dihydrolevoglucosenone (DOL, Cyrene) have been investigated as "green" alternatives that can modulate reaction outcomes. rsc.org It was found that coupling reactions are often favored in less polar solvents, while Fmoc-deprotection is more efficient in polar solvents. rsc.org
"Green" Solvents: There is a growing trend towards replacing traditional SPPS solvents like DMF and NMP due to toxicity concerns. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and N-butylpyrrolidone (NBP) are being explored. nih.govrsc.org Studies have shown that the stability of protected arginine derivatives and the efficiency of coupling and deprotection can vary in these alternative solvents. For instance, Fmoc-Arg(NO₂) was found to be stable in both DMF and NBP, while other derivatives showed some degradation over time. mdpi.com The combination of green solvents with optimized coupling agents represents a key area of modern peptide synthesis research. rsc.org
| Solvent System | Typical Use | Impact on Arginine Coupling |
| DMF or NMP | Standard SPPS | Good solvation but can permit side reactions like δ-lactam formation. rsc.org |
| DCM/DMF/NMP ("Magic Mixture") | Difficult/Hydrophobic sequences | Improved solvation to disrupt peptide aggregation. nih.gov |
| Binary Mixtures (e.g., DMSO/2-Me-THF) | Green SPPS / Optimization | Allows tuning of polarity to suppress side reactions and optimize coupling/deprotection steps separately. rsc.org |
| NBP or 2-MeTHF | Green SPPS | Viable alternatives to DMF/NMP, though reaction kinetics and stability may differ. nih.govmdpi.com |
Construction of Complex Peptide Sequences Containing D-Arginine Residues
The use of this compound is critical for the synthesis of peptides where the native L-arginine is replaced by its D-enantiomer. This substitution can profoundly influence the peptide's structure and function. The Mts group, while robust, is more acid-labile than the tosyl (Tos) group and is typically removed using strong acids like trifluoromethanesulfonic acid (TFMSA) in trifluoroacetic acid (TFA) with scavengers, a condition often employed in Boc/Bn strategies. researchgate.net
Cyclic peptides often exhibit superior biological activity and stability compared to their linear counterparts. The inclusion of a D-amino acid, such as D-arginine, can promote the formation of a turn structure in the linear precursor, which facilitates efficient macrocyclization. peptide.comactivotec.com This strategy is widely employed in the development of novel therapeutics, including antimicrobial and anticancer agents. peptide.compeptide.com
For instance, the synthesis of cyclic peptides containing alternating arginine and tryptophan or histidine residues has been explored for their potential as molecular transporters. mdpi.comacs.org While these studies often use the Pbf protecting group, the principles are directly applicable to the Mts group. The synthesis involves assembling the linear peptide on a resin, followed by cleavage from the support while side-chain protecting groups remain intact. The cyclization is then performed in solution, and finally, the side-chain protecting groups, such as Mts, are removed. acs.org
Table 1: Research Findings on D-Amino Acid-Containing Cyclic Peptides
| Peptide Type | Key Finding | Significance | Citation |
|---|---|---|---|
| Cyclic dipeptide from Bacillus cereus | Contained D-arginine and showed antifungal and anti-breast cancer activity. | Demonstrates the therapeutic potential of D-Arg containing cyclic structures. | peptide.com |
| Cyclic [HR]n and [WR]n peptides | Synthesized to evaluate their efficiency as molecular transporters for drug delivery. | Highlights the role of cyclic peptides with basic residues in cellular uptake. | mdpi.comacs.org |
Branched or dendritic peptides have gained attention for their ability to present multiple copies of a bioactive sequence, leading to enhanced avidity and biological response. A common strategy for creating branched structures involves using a diamino acid like lysine (B10760008), where both the α- and ε-amino groups can be extended. nih.gov
The synthesis of branched arginine-rich peptides has been demonstrated using Fmoc-Lys(Fmoc)-OH as the branching point. nih.gov In such a synthesis, this compound could be incorporated into the peptide arms extending from the lysine core. This would be accomplished through standard Fmoc-SPPS protocols, where the Mts group on the D-arginine side chain remains stable during the repeated basic treatments required for Fmoc removal from the main chain and the lysine side chain. researchgate.netnih.gov The final step would involve global deprotection with a strong acid cocktail to cleave the Mts groups and release the final branched peptide. researchgate.net
Table 2: Strategy for Branched Peptide Synthesis
| Step | Reagent/Method | Purpose | Citation |
|---|---|---|---|
| 1. Solid Support | Fmoc-PAL-PEG-PS resin | Starting point for peptide assembly. | nih.gov |
| 2. Branching Point | Fmoc-Lys(Fmoc)-OH | Introduction of a branching point by exposing the ε-amino group after α-amino group coupling. | nih.gov |
| 3. Arm Extension | This compound, coupling agents (e.g., PyBop/DIPEA) | Stepwise addition of D-arginine residues to build the peptide arms. | nih.gov |
| 4. Fmoc Deprotection | 20% piperidine in DMF | Removal of the temporary Fmoc group at each cycle to allow for the next coupling. | nih.gov |
Synthesis of Cyclic Peptides and Peptide Analogues
Design and Synthesis of Peptidomimetics Utilizing this compound
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as enhanced stability and bioavailability. mdpi.com The incorporation of D-amino acids using reagents like this compound is a key strategy in peptidomimetic design. mdpi.commedchemexpress.com
The stereochemistry of amino acid residues is a primary determinant of a peptide's secondary structure (e.g., helices, sheets, turns). Replacing an L-amino acid with its D-enantiomer can disrupt or stabilize these structures, thereby modulating the peptide's interaction with its biological target. mdpi.com Phosphorylation, for example, can act as a conformational switch, and the presence of D-amino acids can influence the local structure around such modification sites. researchgate.netnih.gov The introduction of a D-arginine residue can alter the peptide backbone's geometry, forcing it into a specific conformation that may enhance binding affinity to a receptor or enzyme. researchgate.net This conformational control is crucial for designing selective agonists or antagonists.
One of the major limitations of peptide-based drugs is their rapid degradation by proteases in the body. mdpi.comfrontiersin.org Since proteases are stereospecific enzymes that primarily recognize and cleave peptide bonds between L-amino acids, substituting one or more residues with their D-isomers renders the peptide significantly more resistant to enzymatic hydrolysis. peptide.comactivotec.comfrontiersin.org
Numerous studies have demonstrated that this strategy dramatically increases the in vivo half-life of peptides. For example, replacing L-Arg residues with D-Arg in the antimicrobial peptide oncocin increased its bioavailability from 25 minutes to over 8 hours. peptide.com This enhanced stability is a critical factor in transforming a lead peptide into a viable drug candidate. mdpi.comfrontiersin.org The use of this compound in SPPS allows for the precise, site-specific incorporation of D-arginine to achieve this goal. peptide.com
Table 3: Impact of D-Amino Acid Incorporation on Peptide Properties
| Peptide | Modification | Result | Citation |
|---|---|---|---|
| Oncocin | L-Arg replaced with D-Arg | Bioavailability increased from 25 min to >8 hours; antibacterial activity slightly improved. | peptide.com |
| KSL | L-amino acids replaced with D-isomers | Half-life increased approximately fourfold. | frontiersin.org |
Strategies for Modulating Conformational and Structural Properties
Applications in Bioconjugation and Chemical Ligation Techniques
This compound is also a valuable tool in the synthesis of peptides intended for bioconjugation and chemical ligation. The protected D-arginine residue can be incorporated into a peptide sequence that is later conjugated to another molecule, such as a fluorescent dye, a drug, or a carrier protein. chempep.com The guanidinium group of arginine, once deprotected, can play a role in the solubility or binding properties of the final conjugate. chempep.com
In native chemical ligation (NCL), a C-terminal thioester peptide fragment reacts with an N-terminal cysteine-containing fragment to form a native peptide bond. While the Mts group is not typically used in standard Fmoc-based NCL strategies, which require milder cleavage conditions, peptides containing D-Arg(Mts) could potentially be synthesized and used in ligation schemes compatible with stronger acid deprotection steps, or where the arginine-containing fragment does not require thioesterification. The ability to incorporate D-amino acids adds another layer of diversity to the complex structures that can be assembled via chemical ligation techniques. sumitbiomedical.com
Role in Generating Specialized Peptide Libraries for Academic Screening
The synthesis of specialized peptide libraries for academic screening is a cornerstone of modern chemical biology and drug discovery, enabling the exploration of vast chemical space to identify novel ligands and bioactive molecules. The Nα-fluorenylmethyloxycarbonyl-D-arginine(mesityl-2-sulfonyl)-OH (this compound) is a critical building block in this endeavor, particularly for constructing libraries enriched with non-canonical amino acids. Its unique structural features—the D-configuration of the alpha-carbon and the Mts protection of the guanidino group—offer distinct advantages for generating diverse and robust peptide libraries.
The inclusion of D-amino acids, such as D-arginine, is a key strategy to enhance the proteolytic stability of peptides, a crucial factor for many biological assays and potential therapeutic applications. nih.govmdpi.com Peptides composed solely of natural L-amino acids are often rapidly degraded by proteases present in biological samples. nih.gov By incorporating D-arginine, the resulting peptides are more resistant to enzymatic cleavage, increasing their half-life in screening assays and improving the reliability of the screening results. nih.govnih.gov This is particularly important for identifying peptide-based inhibitors or modulators of biological processes that can maintain their function over time.
Specialized peptide libraries are frequently generated using combinatorial techniques like the "one-bead-one-compound" (OBOC) method or SPOT synthesis. nih.govfrontiersin.org The OBOC method, for instance, utilizes a "split-mix" synthesis approach where a large number of resin beads are partitioned, coupled with a single amino acid, and then recombined. nih.gov This process is repeated, resulting in a library where each bead displays multiple copies of a unique peptide sequence. nih.gov this compound can be readily incorporated into such synthesis workflows. The resulting libraries can contain millions of distinct peptides, including those with D-arginine at various positions, creating a diverse pool for screening against biological targets like proteins, enzymes, or whole cells. nih.govasm.org
Academic screening of these libraries has led to significant discoveries. For example, screening of libraries containing D-amino acids has been instrumental in identifying potent enzyme inhibitors. Research on the endoprotease furin involved screening L- and D-decapeptide libraries, which revealed that poly-D-arginine peptides are potent inhibitors. nih.gov Specifically, nona-D-arginine (D9R) was identified as an extremely potent inhibitor with a Ki of 1.3 nM, demonstrating the value of including D-arginine in such libraries for discovering stable and effective bioactive peptides. nih.gov Similarly, screening of combinatorial libraries has been used to identify antimicrobial peptides and ligands targeting specific cell surface receptors, such as integrins. nih.govasm.org The inclusion of unnatural amino acids, including D-isomers, is a common strategy to enhance the structural and functional diversity of these libraries. asm.orgnih.gov
| Component Type | Examples | Purpose in Library Design | Relevant Research Finding |
|---|---|---|---|
| Canonical L-Amino Acids | Fmoc-L-Ala-OH, Fmoc-L-Leu-OH, Fmoc-L-Lys(Boc)-OH | Provide basic structural and functional diversity based on natural protein sequences. | Used as the primary building blocks in most peptide library syntheses. nih.gov |
| Non-Canonical D-Amino Acid | This compound | Enhance proteolytic stability and introduce unique conformational constraints. | Screening of D-decapeptide libraries led to the discovery of nona-D-arginine as a potent furin inhibitor. nih.gov |
| Other Unnatural Amino Acids | Fmoc-L-Nal-OH (Naphthylalanine), Fmoc-Aib-OH (Aminoisobutyric acid) | Introduce novel side-chain functionalities and secondary structure preferences. | Inclusion of unnatural amino acids is a key advantage of chemically synthesized libraries for discovering novel ligands. asm.orgnih.gov |
| Linker/Scaffold | Rink Amide Resin, 2-Chlorotrityl Chloride Resin | Provides the solid support for synthesis and determines the C-terminal modification (amide or acid) upon cleavage. peptide.com | The choice of resin and linker is critical for the final cleavage and purification strategy. mdpi.com |
| Synthesis Strategy | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | Allows for the stepwise and controlled assembly of the peptide chain on a solid support. | Fmoc chemistry is a widely used method for the synthesis of peptide libraries due to its milder deprotection conditions for the Nα-amino group. nih.gov |
| Research Focus | Library Type | Key Finding | Significance | Citation |
|---|---|---|---|---|
| Enzyme Inhibition | L- and D-decapeptide positional scanning combinatorial libraries | Identified nona-D-arginine (D9R) as a highly potent (Ki = 1.3 nM) and stable inhibitor of the endoprotease furin. | Highlights the advantage of using D-arginine to create stable, potent enzyme inhibitors for potential therapeutic use. | nih.gov |
| Antimicrobial Peptides | Tetrapeptide libraries with L-, D-, and unnatural amino acids | Development of novel tetrapeptides with significant activity against Staphylococcus aureus, including methicillin-resistant strains. | Demonstrates the power of combinatorial screening with diverse building blocks to combat antibiotic-resistant bacteria. | asm.org |
| Cell-Penetrating Peptides (CPPs) | Not specified library, but review of arginine-rich peptides | Arginine-rich peptides are effective at crossing cell membranes, a property that can be exploited for drug delivery. | The incorporation of arginine is a key design principle for creating peptides that can deliver therapeutic cargo into cells. | nih.gov |
| Integrin Ligand Discovery | One-Bead-One-Compound (OBOC) library with D-amino acids | Screening against αvβ3 integrin-expressing cells identified specific peptide sequences containing D-amino acids with high binding affinity. | Provides a method for discovering targeted ligands for cancer imaging and therapy by screening against live cells. | nih.gov |
Investigation of Side Reactions Associated with Guanidino Group Protection and Deprotection
The strongly basic and nucleophilic guanidino group of arginine must be protected during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions. nih.gov The primary side reactions of concern are δ-lactam formation, undesired acylation, and subsequent deguanidination. biosynth.comissuu.com The this compound derivative utilizes the Mts group, a bulky and electron-withdrawing moiety, to shield the guanidino function and mitigate these issues. nih.govissuu.com This group reduces the basicity and nucleophilicity of the side chain, thereby preventing it from engaging in unwanted intramolecular or intermolecular reactions during the synthesis cycles. nih.govresearchgate.net
Prevention of δ-Lactam Formation during Arginine Coupling
A significant side reaction during the coupling of arginine is the intramolecular cyclization of the activated carboxylic acid with the side-chain guanidino group, which forms a stable six-membered δ-lactam. nih.govissuu.comresearchgate.net This process is detrimental as it consumes the activated amino acid, preventing its incorporation into the growing peptide chain and leading to the formation of deletion sequences (des-Arg peptides). researchgate.netrsc.org
The propensity for δ-lactam formation is highly dependent on the side-chain protecting group. nih.gov Groups that are bulky and possess strong electron-withdrawing properties, like sulfonyl derivatives, are effective at suppressing this side reaction. The Mts group, by reducing the nucleophilicity of the guanidino nitrogen, significantly hinders the intramolecular attack on the activated carboxyl group. While direct quantitative comparisons are sparse in recent literature, the principle of its function is similar to other sulfonyl-based groups known to reduce lactamization compared to less sterically or electronically demanding protecting groups. researchgate.netug.edu.pl For instance, studies comparing other protecting groups have shown that Fmoc-Arg(NO₂)-OH has a very low tendency for lactam formation (3% after 120 minutes), whereas Fmoc-Arg(Pbf)-OH shows a higher rate (12% after 30 minutes), and Fmoc-Arg(Boc)₂-OH is highly prone to this side reaction (60% after 120 minutes). nih.gov
| Arginine Derivative | Protecting Group Type | Relative Tendency for δ-Lactam Formation |
|---|---|---|
| This compound | Sulfonyl (Aromatic) | Low |
| Fmoc-Arg(NO₂)-OH | Nitro | Very Low nih.gov |
| Fmoc-Arg(Pbf)-OH | Sulfonyl (Heterocyclic) | Moderate nih.gov |
| Fmoc-Arg(Boc)₂-OH | Carbamate | High nih.gov |
Minimization of Undesired Acylation and Deguanidination Processes
If the guanidino side chain is not sufficiently protected, it can be deprotonated under basic conditions, rendering it nucleophilic. This free guanidino group can then be acylated by an incoming activated amino acid. researchgate.net This acylation can lead to a subsequent base-catalyzed rearrangement and cleavage, ultimately resulting in the conversion of the arginine residue to an ornithine residue, a process known as deguanidination. nih.govissuu.comredalyc.org The formation of ornithine represents a significant and irreversible modification of the peptide sequence. peptide.comcreative-proteomics.com
The Mts protecting group, with its strong electron-withdrawing sulfonyl nature, effectively decreases the pKa of the guanidino group, making it less susceptible to deprotonation during the SPPS cycles. issuu.com This electronic shielding, combined with steric hindrance, minimizes the risk of side-chain acylation and, consequently, prevents the deguanidination pathway, preserving the integrity of the arginine residue throughout the synthesis. biosynth.comug.edu.pl
Stability Profiles of this compound under SPPS Conditions
A critical requirement for any side-chain protecting group in Fmoc-based SPPS is its stability to the repeated basic treatments used to remove the temporary Nα-Fmoc group (typically 20% piperidine in DMF). chempep.com The Mts group, like other sulfonyl-based protectors, is highly stable under these basic conditions and is also resistant to the mild acidic conditions that might be employed during synthesis. biosynth.comchempep.com
Furthermore, the stability of the protected amino acid in solution is important for automated synthesis where reagents may be prepared in advance. Studies on similar derivatives like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO₂)-OH show they are completely stable in solvents like DMF and NBP for over 10 days at room temperature. nih.govresearchgate.netmdpi.com In contrast, derivatives like Fmoc-Arg(Boc)₂-OH show significant degradation over time. nih.govresearchgate.net Given its chemical structure, this compound is expected to exhibit high stability in solution, comparable to that of other sulfonyl-protected arginine derivatives, ensuring its integrity prior to and during the coupling reaction.
Development of Strategies for Challenging Couplings Involving D-Arginine
The incorporation of any arginine derivative is often considered a "difficult coupling" due to the significant steric bulk of the side chain and its protecting group. rsc.org this compound is no exception. Incomplete coupling can lead to deletion sequences, which are difficult to separate from the target peptide. To overcome this challenge and drive the reaction to completion, several strategies have been developed.
These strategies include:
Use of Potent Activating Reagents: While standard carbodiimide activation (e.g., DIC/OxymaPure) is common, more potent uronium/aminium or phosphonium-based reagents like HBTU, HATU, or PyBOP can be employed to enhance the acylation rate for sterically hindered residues. uniurb.itresearchgate.net
Double Coupling: A common and effective strategy is to perform the coupling step twice. After the initial coupling reaction, the vessel is drained and washed, and a fresh solution of the activated this compound is added to acylate any remaining free amino groups.
Extended Coupling Times: Increasing the reaction time beyond the standard duration can allow the sterically hindered coupling to proceed to completion.
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 45–50°C) can increase the reaction rate and help overcome the kinetic barrier associated with sterically demanding couplings. rsc.org This also helps reduce the viscosity of solvents like NBP, improving reagent penetration into the resin matrix. rsc.org
Influence of Protecting Group Lability on Overall Peptide Purity and Integrity
The lability of the side-chain protecting group during the final cleavage step is a defining characteristic that significantly impacts the purity of the crude peptide. The Mts group is notably more stable to acid than the more modern sulfonyl-based protecting groups like Mtr, Pmc, and Pbf. peptide.com This means it requires harsher acidic conditions for its removal.
Cleavage of the Mts group is typically achieved using strong acids such as trifluoromethanesulfonic acid (TFMSA) or methanesulfonic acid (MsOH), often in the presence of TFA and scavengers. issuu.comresearchgate.netug.edu.pl In contrast, Pbf can be removed with standard TFA cocktails. chempep.com This difference in lability has major implications:
Risk of Side-Product Formation: The harsh conditions needed to cleave Mts can promote side reactions in sensitive amino acids elsewhere in the peptide sequence. peptide.com A primary concern with all sulfonyl-based arginine protecting groups is the acid-catalyzed transfer of the cleaved sulfonyl moiety to the indole (B1671886) ring of tryptophan residues, creating difficult-to-remove impurities. google.compeptide.com The use of scavengers like thioanisole or cresol (B1669610) is essential to trap the reactive species generated during deprotection. peptide.com
Incomplete Deprotection: In peptides containing multiple arginine residues, the high stability of the Mts group can lead to incomplete removal, resulting in a crude product contaminated with partially protected peptides, further complicating purification. peptide.compeptide.com
The choice of this compound is therefore a trade-off between its excellent side-chain protection during synthesis and the challenges associated with its removal, which can compromise the purity and integrity of the final peptide product.
| Protecting Group | Abbreviation | Typical Cleavage Reagent | Relative Acid Lability |
|---|---|---|---|
| Tosyl | Tos | HF, TFMSA issuu.com | Lowest peptide.com |
| Mesityl-2-sulfonyl | Mts | TFMSA, MsOH issuu.comresearchgate.net | Very Low peptide.com |
| 4-methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | TFA (prolonged), TFMSA peptide.com | Low peptide.com |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | TFA peptide.comrsc.org | Moderate peptide.com |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA nih.govrsc.org | High peptide.com |
| 1,2-dimethylindole-3-sulfonyl | MIS | Dilute TFA nih.govnih.gov | Very High nih.govnih.gov |
Analytical Methodologies for Characterization and Reaction Monitoring in Research Settings
Spectroscopic and Chromatographic Techniques for Reaction Progress Monitoring in SPPS
Continuous and accurate monitoring of coupling and deprotection steps is fundamental to successful SPPS. researchgate.net Spectroscopic and chromatographic techniques are the primary tools used to follow the progress of the synthesis in real-time or via at-line analysis of small resin samples.
High-Performance Liquid Chromatography (HPLC) for Kinetic Studies
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the kinetics of reactions in SPPS. researchgate.net By analyzing small aliquots of the reaction mixture or cleaved peptide-resin samples, researchers can track the disappearance of starting materials and the appearance of products over time.
For peptides containing Fmoc-D-Arg(Mts)-OH, HPLC is used to monitor several key steps. The kinetics of Fmoc group removal, typically with a piperidine (B6355638) solution, can be followed by observing the disappearance of the Fmoc-protected peptide peak and the appearance of the deprotected peptide. researchgate.net Similarly, the progress of the coupling of this compound to the growing peptide chain can be assessed by cleaving a small sample of the resin and analyzing the crude product by HPLC to determine the ratio of coupled to uncoupled peptide. mdpi.comcsic.es This allows for the optimization of reaction times and conditions to maximize yield and minimize side reactions, such as the formation of δ-lactam species from the activated arginine derivative. mdpi.comnih.gov
Table 1: Example HPLC Parameters for Kinetic Monitoring of Peptide Synthesis
| Parameter | Setting |
|---|---|
| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN) |
| Gradient | Linear gradient, e.g., 5% to 65% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 40-50 °C |
| Detection | UV absorbance at 214 nm and 280 nm |
This table presents typical starting conditions for reversed-phase HPLC analysis of peptides. The exact gradient and run time are sequence-dependent and must be optimized for each specific peptide. nih.govnih.gov
Mass Spectrometry (MS) for Intermediate and Product Analysis
Mass spectrometry (MS) is a powerful technique for the analysis of synthetic peptides, providing direct confirmation of the molecular weight of intermediates and the final product. researchgate.netkcl.ac.uk It is particularly crucial for identifying the successful incorporation of amino acids like this compound and for detecting any potential side products or failures in the synthesis.
When coupled with HPLC (LC-MS), it becomes an unparalleled tool for purity assessment. researchgate.net The crude peptide, after cleavage from the resin, can be injected into the LC-MS system. The resulting total ion chromatogram (TIC) provides a profile of all components in the mixture, while the mass spectrum of each peak allows for their identification. nih.gov For a peptide containing D-Arg(Mts), MS analysis would confirm the presence of the full-length product with the Mts group intact (if analyzing a protected fragment) or the final deprotected peptide. It can also identify common byproducts such as deletion sequences (missing an amino acid) or products of incomplete side-chain deprotection. kcl.ac.uk
Table 2: Mass Spectrometry Analysis for a Hypothetical Peptide (e.g., Ac-Gly-D-Arg-NH₂) after Cleavage and Deprotection
| Species | Expected [M+H]⁺ (monoisotopic) | Observation |
|---|---|---|
| Target Peptide | 216.14 | The primary peak in the mass spectrum should correspond to this mass, confirming the identity of the desired product. |
| Deletion Sequence (Ac-Gly-NH₂) | 117.06 | Presence indicates failure of the D-Arg coupling step. |
| Peptide with Mts group | 417.18 | Presence indicates incomplete removal of the Mts protecting group during cleavage. |
This table illustrates how MS can be used to identify the target product and potential impurities based on their expected molecular weights. The molecular weight of the Mts group is 183.06 Da.
Qualitative and Quantitative Assays for Assessing Coupling Efficiency
Ensuring that each amino acid coupling reaction goes to completion is critical for avoiding the accumulation of deletion sequences. Several assays are used to assess coupling efficiency, particularly after the incorporation of bulky or sterically hindered residues like this compound.
The most common qualitative method is the Kaiser (ninhydrin) test . nih.govppke.hu This colorimetric test detects free primary amines on the resin. A positive result (blue beads) indicates incomplete coupling, signifying that the N-terminus of the growing peptide chain is still available for reaction. A negative result (yellow or colorless beads) indicates that the coupling was successful.
For quantitative assessment, the Fmoc group itself can be used as a chromophore. After the coupling step, the Fmoc group from a known quantity of resin is cleaved with a base like piperidine. The resulting dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be measured spectrophotometrically to quantify the amount of amino acid that was successfully coupled to the resin. researchgate.net HPLC analysis of a cleaved sample, as mentioned previously, also provides a quantitative measure of coupling efficiency by comparing the peak area of the desired product to that of unreacted starting material. mdpi.comcsic.es
Table 3: Comparison of Assays for Coupling Efficiency
| Method | Type | Principle | Advantages | Limitations |
|---|---|---|---|---|
| Kaiser Test | Qualitative | Colorimetric reaction with primary amines. ppke.hu | Fast, simple, and performed directly on the resin. | Gives false negatives with N-terminal proline; not strictly quantitative. |
| Fmoc Cleavage UV Assay | Quantitative | Spectrophotometric measurement of the cleaved Fmoc-adduct. researchgate.net | Provides a numerical value for loading/coupling efficiency. | Requires careful weighing of resin; indirect measurement. |
| HPLC Analysis | Quantitative | Chromatographic separation and quantification of cleaved peptide products. mdpi.com | Provides detailed information on purity and byproducts. | Requires cleavage from the resin; more time-consuming. |
Methodologies for Cleavage of Peptides Containing this compound from Solid Supports
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. The choice of cleavage cocktail is dictated by the amino acid composition of the peptide and the type of resin linker used. thermofisher.comthermofisher.com
The Mts protecting group on the arginine side chain is labile to strong acids. peptide2.com Therefore, cleavage is typically achieved using a high concentration of trifluoroacetic acid (TFA). However, reactive carbocations are generated during the cleavage of protecting groups, which can lead to unwanted side reactions, such as the alkylation of sensitive residues like tryptophan or methionine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail. thermofisher.compeptide2.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).
For peptides containing Arg(Mts), a standard cleavage cocktail like Reagent K is often effective. The reaction time is typically 2-4 hours at room temperature. thermofisher.com Monitoring the efficiency of the cleavage and deprotection over time can be performed by HPLC to ensure complete removal of all protecting groups. thermofisher.com
Table 4: Common TFA-Based Cleavage Cocktails for Peptides Containing Acid-Labile Side-Chain Protecting Groups like Mts
| Reagent Name | Composition (v/v/w) | Scavengers & Their Function | Typical Use Cases |
|---|---|---|---|
| Reagent K | TFA / Water / Phenol / Thioanisole (B89551) / EDT (82.5 : 5 : 5 : 5 : 2.5) | Water: Proton source. Phenol: Scavenges benzyl (B1604629) and t-butyl cations. Thioanisole: Soft scavenger, prevents Mts migration. EDT: Scavenges trityl cations. | General purpose, good for peptides containing Arg(Mts/Mtr/Pmc), Cys(Trt), and Trp. thermofisher.com |
| TFA / TIS / Water | TFA / TIS / Water (95 : 2.5 : 2.5) | TIS: Efficiently reduces trityl cations and other carbocations. Water: Proton source. | "Classic" cocktail, effective for many peptides but can be less efficient for removing some sulfonyl-based Arg protection. mdpi.com |
| TFA / DCM | TFA / DCM (e.g., 1:1 or as low as 1:99) | DCM: Solvent, moderates acidity. | Used for cleavage from very acid-sensitive resins (e.g., 2-chlorotrityl) to yield protected peptide fragments. The Mts group would remain intact. thermofisher.com |
The choice of cocktail and cleavage time should be optimized for each peptide. thermofisher.com
Future Research Directions and Translational Perspectives
Development of Novel Protecting Group Chemistries for Arginine Derivatives
The protection of the arginine side-chain guanidinium (B1211019) group is a critical aspect of peptide synthesis, and while the mesitylsulfonyl (Mts) group in Fmoc-D-Arg(Mts)-OH is effective, the quest for superior protecting groups is ongoing. Current strategies are often hampered by drawbacks that necessitate the development of novel chemistries. mdpi.comresearchgate.net For more than 15 years, the choice of side-chain protecting groups for arginine has remained largely static, primarily due to the low cost and high purity of standard, industrially produced derivatives. nih.gov However, issues such as δ-lactam formation during amino acid activation and the need for harsh deprotection conditions drive the search for alternatives. mdpi.comnih.gov
Researchers are revisiting older protecting groups with modern methodologies and developing entirely new ones. For instance, the nitro (NO₂) group, once common, is being re-evaluated. mdpi.comresearchgate.net Studies show that the NO₂ group can prevent the formation of δ-lactam, the most significant side-reaction during arginine incorporation. mdpi.comresearchgate.net Furthermore, new on-resin removal methods for the NO₂ group have been developed using reagents like SnCl₂ in greener solvents such as 2-MeTHF, with sonochemistry potentially accelerating the process. mdpi.com
Other novel protecting groups that have been developed include 1,2-dimethylindole-3-sulfonyl (MIS), dibenzosuberyl, and dibenzosuberenyl. nih.gov The MIS group is noted to be much more labile than the commonly used Pbf group. mdpi.com The dibenzosuberyl and dibenzosuberenyl groups are particularly promising as they can be removed under very mild conditions while simultaneously reducing side reactions like ornithine formation. nih.gov Despite these advantages, their broad adoption has been slow. nih.gov The development of arginine building blocks with increased lipophilicity through modifications like alkoxycarbonyl groups on the guanidine (B92328) moiety also represents a promising frontier for creating peptide prodrugs. mdpi.com
Comparison of Arginine Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Mesitylsulfonyl | Mts | Established and well-characterized for Fmoc-SPPS. | Requires strong acid for cleavage. | wuxiapptec.com |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Most widely used; good balance of stability and lability. mdpi.comchempep.com | Can lead to δ-lactam formation; requires strong acid (TFA) for removal. mdpi.comchempep.com | mdpi.comchempep.com |
| Nitro | NO₂ | Prevents δ-lactam formation; stable in solution; potentially more economical. mdpi.comresearchgate.net | Historically required harsh removal (e.g., catalytic hydrogenation); new methods are being developed. mdpi.comresearchgate.netgoogle.com | mdpi.comresearchgate.net |
| 1,2-dimethylindole-3-sulfonyl | MIS | Much more labile than the Pbf group. mdpi.com | Not yet widely adopted in commercial synthesis. nih.gov | mdpi.comnih.gov |
| Dibenzosuberyl / Dibenzosuberenyl | Sub / Sube | Removable under very mild conditions; reduces δ-lactam and ornithine formation. nih.gov | Have not found broad application despite advantages. nih.gov | nih.gov |
Advancements in Automated Synthesis Protocols for D-Arginine Incorporation
Automated peptide synthesis has revolutionized the production of peptides, enabling the precise and efficient creation of molecules with exact amino acid sequences. creative-peptides.com Modern automated synthesizers offer precise control over reaction conditions, including temperature, reagent concentrations, and timing, which significantly improves synthesis efficiency and product purity while minimizing human error. creative-peptides.com These advancements are particularly crucial for the incorporation of specialized residues like this compound.
Recent innovations have focused on increasing the speed and efficiency of solid-phase peptide synthesis (SPPS). researchgate.net The integration of microwave irradiation can reduce the time for each amino acid coupling cycle to as little as four minutes. researchgate.net Fully automated flow systems have been developed that complete coupling cycles in under two minutes, enabling the assembly of proteins up to 164 residues long. researchgate.net Such technologies are critical for overcoming the steric hindrance that can sometimes be an issue with bulky building blocks like Fmoc-Arg(Pbf)-OH, a close analog to this compound. chempep.com
The development of sophisticated software and robotic systems further enhances the capabilities of automated synthesis. nih.gov These systems can optimize the handling of reagents like this compound, minimizing manual errors and ensuring reproducibility. chempep.com This level of automation and control is essential for synthesizing complex, D-amino acid-containing peptides that are increasingly in demand for therapeutic and research applications. creative-peptides.comresearchgate.net
Key Advancements in Automated Peptide Synthesis
| Advancement | Description | Impact on D-Arginine Incorporation | Reference |
|---|---|---|---|
| Microwave-Assisted SPPS | Uses microwave energy to accelerate coupling and deprotection reactions. | Enhances incorporation efficiency, reduces reaction times, and improves yields, especially in arginine-rich sequences. chempep.com | chempep.comresearchgate.net |
| Continuous Flow Systems | Peptide synthesis occurs in a continuous flow reactor rather than a static batch vessel, allowing for precise control and reduced waste. | Improves efficiency, achieves higher conversion rates, and can significantly shorten synthesis cycles. researchgate.netadvancedchemtech.com | researchgate.netadvancedchemtech.com |
| Advanced Robotic Systems | Highly automated platforms that precisely control all aspects of the synthesis process, from reagent delivery to washing steps. | Minimizes human error, ensures high reproducibility, and allows for high-throughput synthesis of complex peptides. creative-peptides.comnih.gov | creative-peptides.comnih.gov |
| Optimized Chemical Protocols | Development of new reagents and reaction conditions tailored for automated synthesizers. | Improves coupling efficiency and purity of the final D-arginine containing peptide. creative-peptides.com | creative-peptides.com |
Exploration of New Applications for D-Arginine Containing Peptides in Chemical Biology
Peptides containing D-amino acids, such as D-arginine, are of significant interest in chemical biology and drug discovery due to their enhanced stability against proteolytic degradation. nih.gov This resistance to enzymes dramatically increases their therapeutic potential. nih.gov The incorporation of D-arginine can confer specific biological properties, making these peptides valuable tools for interrogating complex cellular processes and for developing novel therapeutics. ontosight.aimdpi.com
One major area of application is in the development of antimicrobial peptides. Research has shown that the stereochemistry of arginine can be critical for antibacterial activity. mdpi.com Arginine-rich D-peptides have also been investigated for their ability to inhibit amyloid aggregation, a process associated with neurodegenerative diseases like Alzheimer's. nih.gov The unique structure of D-arginine peptides allows them to interact with biological targets in novel ways, potentially modulating protein-protein interactions that are considered "undruggable" by small molecules. nih.gov
Furthermore, D-arginine peptides are being used to create sophisticated chemical probes. acs.org The ability to directly modify the arginine guanidinium group allows for the attachment of reporter tags like fluorophores or biotin, enabling the tracking and mechanistic study of these peptides in biological systems. acs.org A recent breakthrough in chemical biology is the development of a selective, metal-free method for arginine carbonylation, a post-translational modification linked to oxidative stress and various diseases. americanpeptidesociety.org This technique allows for the precise installation of this modification, opening new avenues for studying its role in protein function and disease. americanpeptidesociety.org
Applications of D-Arginine Peptides in Chemical Biology
| Application Area | Description | Example/Significance | Reference |
|---|---|---|---|
| Therapeutic Leads | D-peptides exhibit high resistance to proteolysis, increasing their in vivo half-life and potency. | Development of D-peptide analogs of GLP-1 and PTH-1 receptors for diabetes and osteoporosis. nih.gov Used in mirror-image phage display to discover non-proteolytic ligands. researchgate.net | researchgate.netnih.gov |
| Antimicrobial Agents | The positive charge and structure of D-arginine contribute to peptides that can disrupt microbial membranes. | Studies show that D-arginine can impact the antibacterial activity of cyclic peptides. mdpi.com | ontosight.aimdpi.com |
| Inhibitors of Protein Aggregation | Arginine and arginine-rich peptides can modulate the aggregation of proteins associated with diseases. | Arginine-rich D-peptides have been shown to inhibit the aggregation of amyloid-beta. nih.gov | nih.gov |
| Chemical Probes | Modification of the D-arginine side chain allows for the attachment of labels to study peptide distribution and mechanism. | Direct labeling of the guanidinium group with fluorophores for monitoring peptide distribution in organisms. acs.org | acs.orgamericanpeptidesociety.org |
Sustainable and Green Chemistry Approaches in this compound Synthesis and Utilization
Traditional solid-phase peptide synthesis (SPPS) is notorious for its poor environmental footprint, characterized by the excessive use of hazardous solvents and reagents. acs.org Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are classified as hazardous and their use poses risks to human health and the environment. acs.orgacs.org Consequently, a major research focus is the "greening" of SPPS, which directly impacts the synthesis and utilization of derivatives like this compound.
A primary strategy is the replacement of hazardous solvents with greener alternatives. biotage.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and N-formylmorpholine (NFM) are being investigated. acs.org Studies have shown that 2-MeTHF can be a suitable replacement for DMF in coupling and washing steps, significantly reducing the toxicity profile of the synthesis. acs.orgbiotage.com Other approaches involve using solvent mixtures, such as anisole (B1667542) combined with N-octylpyrrolidone (NOP), which are compatible with green coupling agents. tandfonline.com
Beyond solvent replacement, efforts are underway to minimize solvent consumption altogether. One innovative strategy is "in situ Fmoc removal," where the deprotection step is combined with the preceding coupling step without an intermediate filtration and washing. digitellinc.comcsic.esrsc.org This approach can reduce solvent usage by as much as 75%. csic.esrsc.org Additionally, moving from traditional batch processes to continuous flow systems represents a paradigm shift that can reduce the excess use of reagents and solvents. advancedchemtech.com These sustainable practices not only reduce the environmental impact but can also lower the cost of producing complex peptides, making research and development more accessible. biotage.com
Green Chemistry Approaches in Peptide Synthesis
| Approach | Description | Key Benefit | Reference |
|---|---|---|---|
| Green Solvents | Replacing hazardous solvents (DMF, DCM, NMP) with safer, more sustainable alternatives. | Reduces environmental impact and health risks. Examples include 2-MeTHF, CPME, and GVL. acs.orgbiotage.com | acs.orgacs.orgbiotage.com |
| Solvent Reduction | Implementing protocols that minimize the total volume of solvent used, particularly in washing steps. | Lowers waste generation and cost. The in situ Fmoc removal strategy can save 75% of solvent. csic.esrsc.org | digitellinc.comcsic.esrsc.org |
| Continuous Flow Synthesis | Performing synthesis in a continuous flow reactor instead of a batch process. | Allows for precise control, higher conversion rates, and reduced reagent and solvent waste. advancedchemtech.com | advancedchemtech.com |
| TFA-Free Cleavage | Developing protocols for cleaving the peptide from the resin that avoid the use of trifluoroacetic acid (TFA). | Avoids the generation of hazardous acidic waste. advancedchemtech.com | advancedchemtech.com |
Q & A
Q. What are the optimal storage conditions for Fmoc-D-Arg(Mts)-OH to ensure stability during peptide synthesis?
this compound should be stored at -20°C for short-term use (1 month) or -80°C for long-term stability (up to 6 months) . Prior to use, heating to 37°C with sonication is recommended to dissolve crystalline aggregates. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles, which degrade the compound .
Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vivo studies?
For in vivo applications, prepare a working solution using 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline (or 10% DMSO + 90% corn oil for lipid-soluble formulations). Ensure sequential solvent addition and vortexing to achieve clarity. Pre-test solubility via visual inspection and filtration to confirm absence of particulates .
Q. Which analytical methods are recommended to confirm the purity of this compound?
Use reverse-phase HPLC (≥98.5% purity threshold) and thin-layer chromatography (TLC) for routine quality control. Validate purity certificates (COA) from suppliers and cross-check with in-house UV-Vis spectroscopy at 280 nm (Fmoc absorbance) .
Advanced Research Questions
Q. How can coupling efficiency of this compound in automated peptide synthesis be optimized?
Employ HOBt/TBTU (1.5 eq) with DIPEA (4.5 eq) as coupling reagents to enhance activation. Perform double coupling (2 × 30 min) for sterically hindered residues. Monitor completion via Kaiser/ninhydrin tests. For challenging sequences, switch to Oxyma Pure/DIC systems to reduce racemization risk .
Q. What strategies mitigate racemization during incorporation of this compound into peptide chains?
Racemization is minimized by:
Q. How do side-chain protecting groups (e.g., Mts vs. Pbf) influence the stability of Fmoc-D-Arg derivatives under acidic cleavage conditions?
The Mts (methanesulfonyl) group offers moderate acid lability compared to Pbf , which requires stronger cleavage conditions (e.g., 95% TFA). For Mts, use TFA/scavenger cocktails (e.g., 92.5% TFA, 2.5% H2O, 2.5% triisopropylsilane) with extended cleavage times (3–4 hr). Validate deprotection completeness via MALDI-TOF MS .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported solubility and stability data for this compound across studies?
Variations arise from batch-specific purity, solvent lot differences, or measurement techniques. To resolve:
- Reproduce solubility assays using standardized DMSO lots (e.g., anhydrous, ≤0.005% H2O).
- Perform accelerated stability tests (e.g., 40°C/75% RH for 1 week) and quantify degradation via HPLC.
- Cross-reference certificates of analysis (COA) and validate with independent NMR (e.g., 1H/13C for Fmoc integrity) .
Q. Why do some protocols recommend -20°C storage for this compound while others specify -80°C?
-20°C is sufficient for short-term storage (≤1 month) of lyophilized powder, but -80°C is critical for DMSO solutions to prevent hydrolysis. Studies reporting -20°C stability often use rigorously anhydrous solvents and argon-purged vials. For trace-moisture-sensitive applications, -80°C is universally safer .
Methodological Best Practices
Q. What steps ensure reproducible incorporation of this compound in solid-phase peptide synthesis (SPPS)?
Q. How can researchers troubleshoot low yields when synthesizing arginine-rich peptides with this compound?
Common issues include incomplete deprotection or aggregation. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
